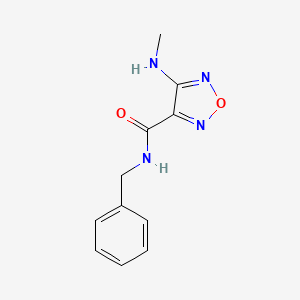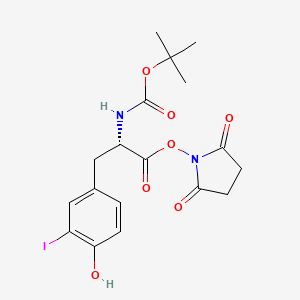
Fluorochlorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorochlorosilane is a chemical compound that belongs to the family of chlorosilanes. These compounds are characterized by the presence of silicon-chlorine bonds and are widely used in various chemical processes. This compound, specifically, contains both fluorine and chlorine atoms bonded to a silicon atom. This unique combination of halogens imparts distinct chemical properties to the compound, making it valuable in several industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluorochlorosilane can be synthesized through several methods, including the direct reaction of silicon with halogen gases. One common method involves the reaction of silicon with a mixture of hydrogen fluoride and hydrogen chloride gases at elevated temperatures. The general reaction can be represented as:
Si+HF+HCl→this compound+H2
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of specialized reactors that can handle the corrosive nature of the halogen gases. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product. Additionally, purification steps, such as fractional distillation, are employed to remove any impurities and obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Fluorochlorosilane undergoes various chemical reactions, including:
Substitution Reactions: this compound can react with nucleophiles, leading to the substitution of the halogen atoms. For example, it can react with water to form silanols and hydrogen halides.
Hydrolysis: When exposed to moisture, this compound hydrolyzes to form silicon dioxide and hydrogen halides.
Reduction: this compound can be reduced to form silanes using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Water: Used in hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as alcohols and amines for substitution reactions.
Major Products:
Silanols: Formed from hydrolysis.
Silicon Dioxide: A product of hydrolysis.
Silanes: Formed from reduction reactions.
Scientific Research Applications
Fluorochlorosilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the production of high-purity silicon for semiconductor applications.
Biology: Utilized in the modification of surfaces for biological assays and the development of biosensors.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Used in the production of specialty coatings, adhesives, and sealants. It is also employed in the manufacturing of silicone polymers and resins.
Mechanism of Action
The mechanism of action of fluorochlorosilane involves its reactivity with various substrates. The presence of both fluorine and chlorine atoms makes it highly reactive towards nucleophiles and reducing agents. The silicon-halogen bonds are susceptible to hydrolysis, leading to the formation of silanols and hydrogen halides. Additionally, the compound can undergo reduction to form silanes, which are valuable intermediates in organosilicon chemistry.
Comparison with Similar Compounds
Fluorochlorosilane can be compared with other chlorosilanes, such as:
Chlorosilane (H3SiCl): Contains only chlorine atoms bonded to silicon.
Dichlorosilane (H2SiCl2): Contains two chlorine atoms bonded to silicon.
Trichlorosilane (HSiCl3): Contains three chlorine atoms bonded to silicon.
Uniqueness: The presence of both fluorine and chlorine atoms in this compound imparts unique reactivity and properties compared to other chlorosilanes. This dual halogenation allows for a broader range of chemical transformations and applications, making this compound a versatile compound in various fields.
Properties
Molecular Formula |
ClFSi |
|---|---|
Molecular Weight |
82.53 g/mol |
InChI |
InChI=1S/ClFSi/c1-3-2 |
InChI Key |
KVRXUBCNDACNHK-UHFFFAOYSA-N |
Canonical SMILES |
F[Si]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


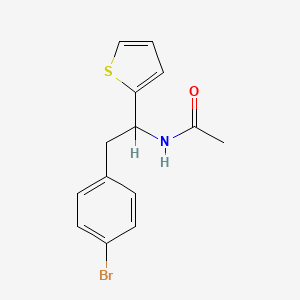
![Benzene, [(S)-(1-methylethyl)sulfinyl]-](/img/structure/B14431270.png)
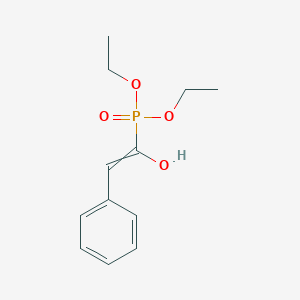


![2-[(2-Chloro-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14431299.png)
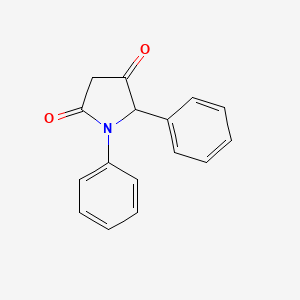

![8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14431318.png)
![4-[Bis(phenylsulfonyl)methyl]benzoic acid](/img/structure/B14431331.png)
